REACTION_SMILES
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[CH3:21][OH:22].[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([CH2:10][C:11](=[O:12])[OH:13])[cH:6][cH:7][cH:8][cH:9]1.[NH4+:19].[OH-:20].[S:14](=[O:15])(=[O:16])([OH:17])[OH:18]>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([CH2:10][C:11](=[O:12])[O:13][CH3:21])[cH:6][cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)Cc1ccccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
|
|
Type
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product
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Smiles
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COC(=O)Cc1ccccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |